molecular formula C18H30BrN B3028961 4-bromo-N,N-dihexylaniline CAS No. 425604-49-5

4-bromo-N,N-dihexylaniline

Cat. No. B3028961
CAS RN: 425604-49-5
M. Wt: 340.3 g/mol
InChI Key: ZZJPPUQTJXIPLQ-UHFFFAOYSA-N
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Description

4-bromo-N,N-dihexylaniline is a chemical compound with the molecular formula C18H30BrN . It is a liquid at 20 degrees Celsius and is sensitive to air .


Synthesis Analysis

The synthesis of 4-bromo-N,N-dihexylaniline involves chemoselective reduction of the nitro group .


Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-dihexylaniline is represented by the formula C18H30BrN . The molecular weight of the compound is 340.35 .


Chemical Reactions Analysis

4-bromo-N,N-dihexylaniline is involved in various chemical reactions. For instance, it is used in the chemoselective reduction of the nitro group .


Physical And Chemical Properties Analysis

4-bromo-N,N-dihexylaniline is a liquid at 20 degrees Celsius . It has a flash point of 199 degrees Celsius . The specific gravity of the compound at 20/20 degrees Celsius is 1.10 . It is sensitive to air .

Scientific Research Applications

Reactions with Hemoglobin

Research has shown that 4-bromo-N,N-dimethylaniline-N-oxide (a compound related to 4-bromo-N,N-dihexylaniline) reacts with hemoglobin and cytochrome c to form various products. This reaction is significant because it leads to the formation of ferrihemoglobin, an autocatalytic reaction catalyzed by ferrihemoglobin itself. This finding could have implications in understanding hemoglobin's interaction with halogenated compounds (Renner, 2004).

Synthesis of Derivatives

The synthesis of 4-bromo-N,N-dimethylaniline, which is structurally similar to 4-bromo-N,N-dihexylaniline, has been studied. This synthesis involves a substitution reaction starting from N,N-dimethylaniline and bromine. The study focused on optimizing reaction conditions and improving selectivity, which is relevant for the synthesis of similar brominated aniline derivatives (Zhang Xing-chen, 2008).

Electrochemical Oxidation Studies

The electrochemical oxidation of bromoanilines, including 4-bromoaniline, has been investigated. This research provides insights into the electrochemical behavior of brominated anilines, which is important for applications in electrochemistry and materials science. The study included the identification of oxidation products and their formation mechanisms (Kádár et al., 2001).

Chemoenzymatic Synthesis

A chemoenzymatic approach was developed for the synthesis of N-protected nonnatural biarylalanine derivatives, starting from 4-bromocinnamic acid. This approach, involving enzymatic synthesis and coupling reactions, has relevance for the synthesis of compounds structurally related to 4-bromo-N,N-dihexylaniline (Ahmed et al., 2015).

Bromination Kinetics

Studies on the bromination kinetics of aromatic amines, including 4-bromo-N-dimethylaniline, offer insights into the reaction mechanisms and rates of bromination. Understanding these kinetics is crucial for optimizing synthetic processes involving brominated anilines (Bell & Maria, 1969).

Molecular Design for Ion Detection

Research has explored the use of bromo-derivatives, such as 4-bromo-2-hydroxybenzaldehyde, in designing multifunctional chemosensors. These sensors can detect various ions and are useful in environmental and biological monitoring. This application is relevant to the field of sensor technology and molecular design (Zhao et al., 2019).

Safety and Hazards

4-bromo-N,N-dihexylaniline may cause eye, skin, and respiratory tract irritation . It may also cause central nervous system depression, cardiac disturbances, and methemoglobinemia . It is recommended to use personal protective equipment while handling this compound .

properties

IUPAC Name

4-bromo-N,N-dihexylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BrN/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(19)12-14-18/h11-14H,3-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJPPUQTJXIPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dihexylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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